molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370586
CAS No.: 743442-00-4
M. Wt: 242.279
InChI Key: FNKOPJKYVHMAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is a compound with the molecular formula C10H18N4O3. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene]methanaminium hexafluorophosphate). This reaction is carried out under mild conditions and results in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in an acidic or basic medium, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the carbonyl group may result in the formation of an alcohol.

Scientific Research Applications

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable tool in scientific research and a potential candidate for the development of new pharmaceuticals.

Properties

IUPAC Name

6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOPJKYVHMAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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